N,N-Diethanol amine-PEG4-Boc
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Overview
Description
N,N-Diethanol amine-PEG4-Boc is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of target proteins by utilizing the ubiquitin-proteasome system. This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethanol amine-PEG4-Boc typically involves the following steps:
Protection of the amine group: The amine group of N,N-Diethanol amine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Polyethylene glycol (PEG) conjugation: The protected amine is then reacted with a polyethylene glycol derivative, such as PEG4, under conditions that facilitate the formation of a stable bond between the two molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethanol amine-PEG4-Boc undergoes several types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for the oxidation of hydroxyl groups.
Major Products
Deprotected amine: Removal of the Boc group yields N,N-Diethanol amine-PEG4.
Carbonyl compounds: Oxidation of hydroxyl groups results in the formation of aldehydes or ketones.
Scientific Research Applications
N,N-Diethanol amine-PEG4-Boc has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing new therapeutic agents.
Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making it useful for studying protein-protein interactions and cellular pathways.
Medicine: The compound is used in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: It is employed in the production of specialized chemicals and materials that require precise control over molecular structure and function.
Mechanism of Action
N,N-Diethanol amine-PEG4-Boc functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to a target protein. The PROTAC molecule binds to both the target protein and the E3 ligase, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethanol amine-PEG2-Boc: A shorter PEG linker with similar properties but different spatial configuration.
N,N-Diethanol amine-PEG6-Boc: A longer PEG linker that provides greater flexibility and distance between the linked molecules.
N,N-Diethanol amine-PEG8-Boc: An even longer PEG linker used for applications requiring extended reach.
Uniqueness
N,N-Diethanol amine-PEG4-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its balance between length and flexibility allows for efficient recruitment of E3 ligases and target proteins, enhancing the efficacy of the resulting PROTAC molecules .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO8/c1-19(2,3)28-18(23)4-10-24-12-14-26-16-17-27-15-13-25-11-7-20(5-8-21)6-9-22/h21-22H,4-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQQUIUOZWNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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